2-Cyclopentylthiazole-4-carbaldehyde
CAS No.:
Cat. No.: VC15859369
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NOS |
|---|---|
| Molecular Weight | 181.26 g/mol |
| IUPAC Name | 2-cyclopentyl-1,3-thiazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C9H11NOS/c11-5-8-6-12-9(10-8)7-3-1-2-4-7/h5-7H,1-4H2 |
| Standard InChI Key | QOWPBUJLDNXFKY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)C2=NC(=CS2)C=O |
Introduction
Structural and Chemical Properties
The molecular formula of 2-cyclopentylthiazole-4-carbaldehyde is , with a molecular weight of 181.25 g/mol. The thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) provides a rigid aromatic framework, while the cyclopentyl substituent introduces steric bulk and lipophilicity. The aldehyde group at the 4-position renders the compound reactive toward nucleophilic addition and condensation reactions, making it a versatile intermediate in organic synthesis .
Physicochemical Characteristics
While experimental data for this specific compound are scarce, analogous thiazole-4-carbaldehydes exhibit boiling points in the range of 74–77°C under reduced pressure (11 Torr) and densities near 1.096 g/cm³ . The cyclopentyl group likely increases the compound’s hydrophobicity compared to simpler alkyl or aryl substitutions, as seen in 2-(2-hydroxyphenyl)-4-thiazolecarbaldehyde (PubChem CID 136259032), which has a molecular weight of 205.23 g/mol and a polar hydroxyl group .
Table 1: Comparative Properties of Thiazole-4-carbaldehyde Derivatives
Synthetic Methodologies
The synthesis of 2-cyclopentylthiazole-4-carbaldehyde likely involves cyclocondensation strategies common to thiazole derivatives. A plausible route includes:
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Formation of the Thiazole Core: Reaction of a cyclopentyl-substituted thiourea with α-halo carbonyl compounds, followed by cyclization.
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Introduction of the Aldehyde Group: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions .
For example, the synthesis of 2-phenyl-2,1,3-triazole-4-carboxaldehyde involved oxidation of a glucose-derived osazone with sodium periodate , suggesting that similar oxidative methods could be adapted for thiazole systems. Recent advances in CDK4/6 inhibitor development highlight the use of 4-thiazolylpyrimidin-2-amines, where thiazole aldehydes serve as key intermediates .
Applications in Organic Synthesis
The aldehyde functional group enables diverse transformations:
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Condensation Reactions: Formation of imines or hydrazones for heterocyclic scaffold diversification .
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Nucleophilic Additions: Grignard or organozinc reagents can extend the carbon chain, yielding secondary alcohols or amines .
For instance, the Perkin reaction and crossed Cannizzaro reaction have been employed with triazole carbaldehydes to generate α,β-unsaturated acids and alcohols, respectively .
Future Directions and Challenges
Despite its synthetic utility, 2-cyclopentylthiazole-4-carbaldehyde remains underexplored in pharmacological contexts. Key research priorities include:
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Comprehensive Physicochemical Profiling: Determination of solubility, stability, and partition coefficients.
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Biological Screening: Evaluation against cancer cell lines, microbial strains, and inflammatory targets.
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SAR Studies: Systematic variation of the cyclopentyl and aldehyde groups to optimize potency and selectivity .
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